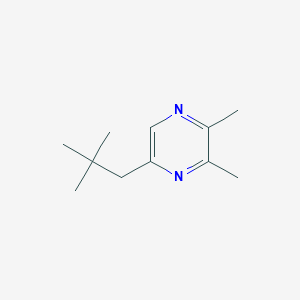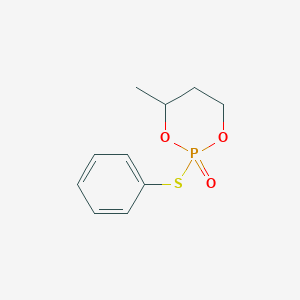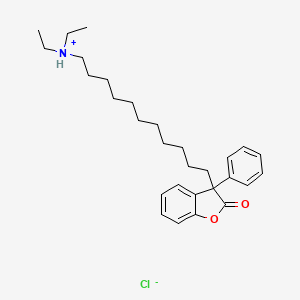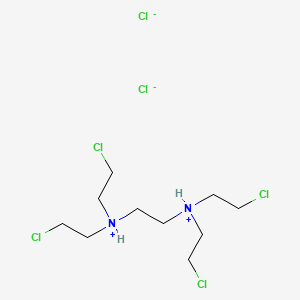
Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride is a chemical compound with the molecular formula C10H20Cl4N2. It is known for its symmetrical structure and significant reactivity due to the presence of multiple chloroethyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride typically involves the reaction of ethylenediamine with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction conditions include maintaining a temperature range of 50-120°C and a pressure range of -0.1 MPa to 0.6 MPa. The reaction time is generally between 3 to 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and 2-chloroethanol are combined under controlled conditions. The process includes hydrolyzing, separating, distilling under reduced pressure, extracting, and fractionating under reduced pressure to obtain the final product .
化学反応の分析
Types of Reactions
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylenediamine derivatives, while oxidation reactions can produce different oxidized forms of the compound .
科学的研究の応用
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity and disrupt cellular processes. The molecular targets include various enzymes and proteins involved in critical biological pathways .
類似化合物との比較
Similar Compounds
Ethylenediamine, N,N,N’,N’-tetrakis(2-hydroxyethyl)-: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.
Ethylenediamine, N,N,N’,N’-tetrakis(2-methoxyethyl)-: Contains methoxyethyl groups instead of chloroethyl groups.
Uniqueness
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride is unique due to its chloroethyl groups, which confer distinct reactivity and chemical properties. This makes it particularly useful in applications requiring strong nucleophilic substitution reactions and covalent bonding with biomolecules .
特性
CAS番号 |
63918-49-0 |
|---|---|
分子式 |
C10H22Cl6N2 |
分子量 |
383.0 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)azaniumyl]ethyl-bis(2-chloroethyl)azanium;dichloride |
InChI |
InChI=1S/C10H20Cl4N2.2ClH/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14;;/h1-10H2;2*1H |
InChIキー |
XCYTWVOCYSIWKS-UHFFFAOYSA-N |
正規SMILES |
C(C[NH+](CCCl)CCCl)[NH+](CCCl)CCCl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


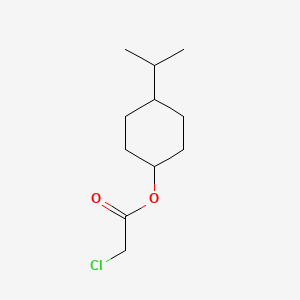


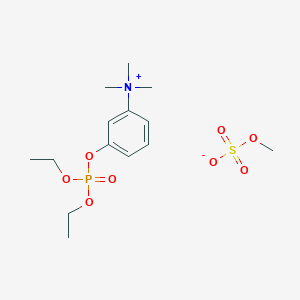
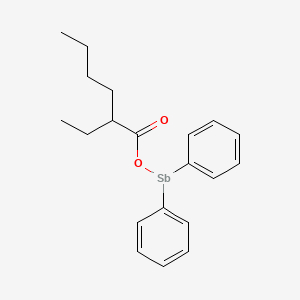
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
